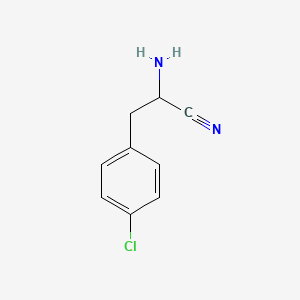

2-Amino-3-(4-chlorophenyl)propanenitrile

Description

2-Amino-3-(4-chlorophenyl)propanenitrile is a nitrile-containing organic compound featuring a 4-chlorophenyl group and an amino group attached to a propane backbone. For instance, compounds like 2-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 35373-63-8) share the 4-chlorophenyl and amino substituents but differ in functional groups (hydroxyl vs. nitrile) . Such variations significantly influence properties like solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-amino-3-(4-chlorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTJMHXEYIZLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-(4-chlorophenyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl cyanide with ammonia in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the desired product.

Another method involves the use of 4-chlorobenzylamine and acrylonitrile. This reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in these processes are selected to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-3-(4-chlorophenyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in reactions to form various derivatives, enhancing its utility in organic chemistry.

Reactivity and Transformations

The compound undergoes several chemical transformations, including:

- Oxidation : Can be oxidized to form amides or carboxylic acids.

- Reduction : The nitrile group can be reduced to an amine group.

- Substitution Reactions : The amino and chloro groups can participate in nucleophilic substitution reactions.

The following table summarizes the major reactions and products associated with this compound:

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Amides, Carboxylic Acids |

| Reduction | Pd/C, LiAlH₄ | Primary Amines |

| Substitution | Nucleophiles (OH⁻, RO⁻) | Various Substituted Derivatives |

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further pharmacological exploration.

Pharmaceutical Development

The compound is under investigation for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets, influencing enzyme activity and receptor binding. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Anticancer Activity : A study investigated a series of derivatives of similar structures for their antiproliferative effects on human tumor cell lines. Compounds demonstrated significant activity against specific cancer types, indicating the potential for developing targeted cancer therapies .

- Microtubule Disruption : Some derivatives were found to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for developing new anticancer drugs .

Industrial Applications

In addition to its research applications, this compound is explored in industrial settings for the production of specialty chemicals and materials. Its properties may contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-Amino-3-(4-chlorophenyl)propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Chlorophenyl-Containing Compounds

Key Observations :

- Functional Group Impact: The nitrile group in this compound likely enhances electrophilicity compared to hydroxyl or ester-containing analogs, making it more reactive in nucleophilic addition reactions .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Analysis :

- The hydroxyl analog’s higher boiling point (338°C) compared to typical nitriles (~250–300°C) suggests stronger intermolecular hydrogen bonding in propan-1-ol derivatives .

- Nitriles generally exhibit lower solubility in polar solvents than hydroxyl or ester-containing compounds due to reduced hydrogen-bonding capacity.

Biological Activity

2-Amino-3-(4-chlorophenyl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of an amino group and a nitrile group contributes to its reactivity and interaction with biological targets. The chlorophenyl moiety enhances its lipophilicity, which is crucial for membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymatic processes in microbial cells. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.5 µM |

| Klebsiella pneumoniae | 16.1 µM |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies indicate that it may inhibit specific signaling pathways involved in cell proliferation and survival.

In a study involving human cancer cell lines, the compound exhibited moderate antiproliferative activity with IC50 values in the micromolar range. The mechanism appears to involve microtubule destabilization, akin to the action of known chemotherapeutics like colchicine.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| A549 (Lung Cancer) | 18.4 |

| HeLa (Cervical Cancer) | 14.9 |

These findings highlight the potential of this compound as a lead for anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that influence cellular functions.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular metabolism and growth.

- Disruption of Cellular Integrity : By compromising membrane integrity in bacteria or destabilizing microtubules in cancer cells, the compound can hinder cell viability .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various derivatives of this compound against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics.

- Anticancer Potential : A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Preliminary results showed a favorable response rate, with some patients experiencing significant tumor reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.